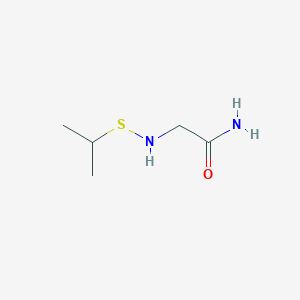![molecular formula C7H9N5 B13871480 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves multistep processes. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .
Analyse Des Réactions Chimiques
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a probe for β-amyloid plaques in Alzheimer’s disease research.
Medicine: It exhibits various pharmacological activities, including antiviral, antibacterial, antimalarial, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other similar compounds such as:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar core structure but differs in functional groups, leading to variations in biological activity.
Pyrrolo[3,4-b]pyridin-5-ones: These compounds also belong to the pyrazolopyridine family and have shown activity against various diseases, including cancer and viral infections.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9N5 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H9N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,2,8H2,(H3,9,10,11,12) |
Clé InChI |
VEUUECPHCZZUPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NNC(=C21)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)




![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)

